5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione
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Overview
Description
5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione is a complex organic compound characterized by a furan ring, a piperazine moiety, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Piperazine Moiety: The piperazine ring is often formed by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The furan ring and the piperazine moiety are coupled using a suitable linker, such as an alkyl chain, under basic conditions.
Formation of the Cyclohexane-1,3-dione Core: This core can be synthesized through the Claisen condensation of esters with ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction rates, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The furan ring and piperazine moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The cyclohexane-1,3-dione core may also participate in covalent bonding with nucleophilic residues in the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione
- 5-(Thiophen-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione
- 5-(Pyridin-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione
Uniqueness
The uniqueness of This compound lies in its combination of a furan ring, piperazine moiety, and cyclohexane-1,3-dione core. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C21H29N3O4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H29N3O4/c1-15(2)21(27)24-9-7-23(8-10-24)6-5-22-14-17-18(25)12-16(13-19(17)26)20-4-3-11-28-20/h3-4,11,14-16,25H,5-10,12-13H2,1-2H3 |
InChI Key |
KTTSMIHRWSJHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O |
Origin of Product |
United States |
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